1-Hydroxymethyl-2-oxaadamantane
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Overview
Description
1-Hydroxymethyl-2-oxaadamantane is a polycyclic compound that features a unique cage-like structure. This compound is part of the oxaadamantane family, which is known for its rigid and stable framework. The presence of an oxygen atom in the adamantane structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Hydroxymethyl-2-oxaadamantane typically involves the cyclization of bicyclo[3.3.1]nonane derivatives. One common method includes the oxidation of 2-methyladamantan-2-ol using oxidizing agents like trifluoroperacetic acid. This reaction proceeds via the Criegee mechanism, forming the desired oxaadamantane structure . Industrial production methods often involve similar oxidative transformations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Hydroxymethyl-2-oxaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other nucleophiles.
Major Products: These reactions often yield derivatives like 2-oxaadamantane ketones, alcohols, and substituted oxaadamantanes.
Scientific Research Applications
1-Hydroxymethyl-2-oxaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Its stable structure makes it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-2-oxaadamantane involves its interaction with molecular targets such as proteins and enzymes. For instance, its derivatives can inhibit the activity of certain proteins by binding to their active sites, thereby modulating biological pathways . This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
1-Hydroxymethyl-2-oxaadamantane can be compared with other oxaadamantane derivatives:
2-Oxaadamantane: Similar in structure but lacks the hydroxymethyl group, which affects its reactivity and applications.
2-Oxaadamantane-1-N,N,N-trimethylmethanaminium Iodide: This compound has potential muscarinic activity due to its unique structure.
2-Oxaadamantane derivatives: These include various substituted forms that exhibit different chemical and biological properties.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-yl]methanol |
InChI |
InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2/t7-,8+,9?,10? |
InChI Key |
CXQHXBRNBRPJRY-BQKDNTBBSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)(O3)CO |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CO |
Origin of Product |
United States |
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